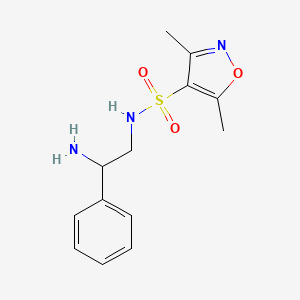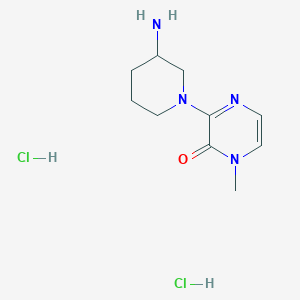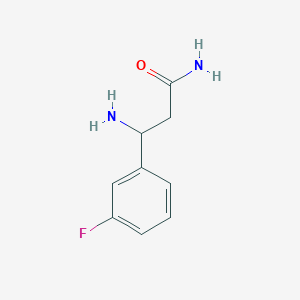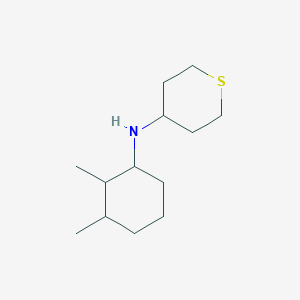![molecular formula C8H12N2O2 B13275525 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13275525.png)
2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by precipitation with hydrochloric acid and methanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethanamine.
Substitution: Formation of various substituted ethers and thioethers.
Scientific Research Applications
2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylpyridin-2-ol: Shares the pyridine ring structure but lacks the ethoxy group.
2-Amino-5-methylpyridine: Similar structure but lacks the hydroxyl group.
4-Amino-5-(aminomethyl)-2-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyridine ring, which allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(4-amino-5-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-10-8(4-7(6)9)12-3-2-11/h4-5,11H,2-3H2,1H3,(H2,9,10) |
InChI Key |
RQUMGBHGYKNNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B13275448.png)
![3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13275463.png)



![N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine](/img/structure/B13275492.png)

![3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13275497.png)
![4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol](/img/structure/B13275499.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13275518.png)

